![molecular formula C9H13F3N4 B1471641 2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine CAS No. 1508853-61-9](/img/structure/B1471641.png)
2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine
Vue d'ensemble
Description
The compound “2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . This class of compounds has been found to have numerous biological activities, including antifungal activity .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives can be achieved through a nucleophilic displacement of a chloromethyl derivative with methyl amine, followed by a reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .
Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme-binding moieties .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have been exploring the synthesis of triazolopyridine derivatives due to their potential biological and chemical applications. For instance, studies have described the synthesis of fluorinated triazolotriazines, highlighting their preparation through multi-step procedures and evaluating their structural characteristics using spectroscopic methods (Dolzhenko et al., 2008). This research underscores the importance of fluorinated compounds in medicinal chemistry, especially for developing new therapeutic agents.
Additionally, the molecular and crystal structures of related compounds are meticulously analyzed to understand their conformation and interactions within the crystalline phase. Such analyses provide insight into the compound's stability and potential reactivity, which are crucial for its applications in various fields (Dolzhenko et al., 2011).
Potential Applications
While the specific compound has not been directly linked to detailed applications beyond its synthesis and structural analysis, the research on similar triazolopyridine and triazolotriazine derivatives suggests a wide range of potential uses. These compounds are often investigated for their biological activities, including their role as inhibitors or agents in pharmaceutical development. For example, certain triazolopyridine derivatives have been evaluated for their antiproliferative activities against cancer cell lines, indicating their potential in cancer therapy research (Dolzhenko et al., 2008).
Mécanisme D'action
Target of action
Compounds in the 1,2,4-triazolo[4,3-a]pyridine class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of these compounds can vary widely depending on their structure and the presence of different functional groups.
Mode of action
The mode of action of these compounds is also diverse and depends on their specific targets. For example, some may inhibit enzymes, while others may interact with cell receptors or DNA .
Biochemical pathways
The biochemical pathways affected by these compounds can be numerous and varied, depending on their specific targets and modes of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and are influenced by factors such as their chemical structure and the route of administration .
Result of action
The molecular and cellular effects of these compounds can include changes in cell signaling, inhibition of cell growth, and induction of cell death, among others .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
2-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4/c10-9(11,12)6-1-2-7-14-15-8(3-4-13)16(7)5-6/h6H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFMVODYYQHOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



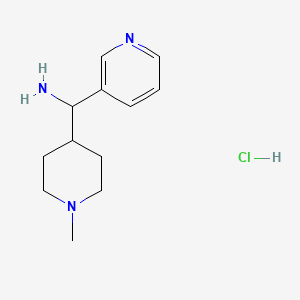


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B1471562.png)
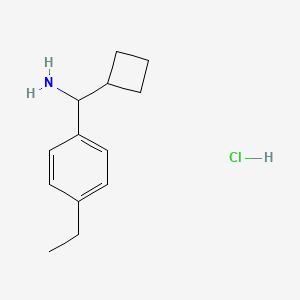

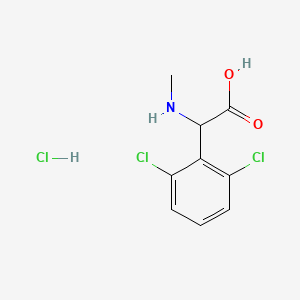
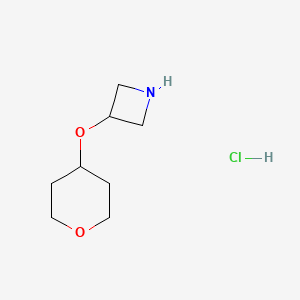

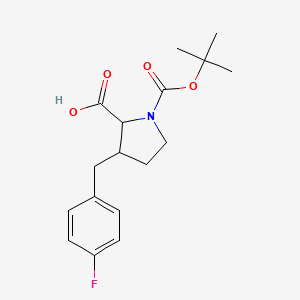
![1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1471575.png)

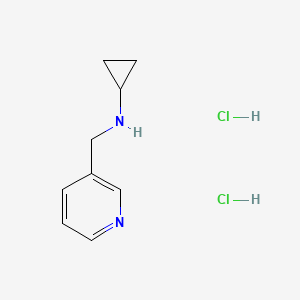
![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B1471581.png)